molecular formula C5H10F3NO B1528711 3-(Ethylamino)-1,1,1-trifluoropropan-2-ol CAS No. 1262146-25-7

3-(Ethylamino)-1,1,1-trifluoropropan-2-ol

Cat. No. B1528711
M. Wt: 157.13 g/mol
InChI Key: JMZHIEFIHACQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like IR, NMR, Mass spectrometry) to elucidate the structure of the compound .


Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances and the type of reactions it undergoes .


Physical And Chemical Properties Analysis

This includes studying the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include its acidity or basicity, reactivity with other chemicals, and stability .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It also includes precautions to be taken while handling the compound .

Future Directions

This involves predicting or suggesting further studies that can be done with the compound. This could be based on its reactivity, its potential uses, or its mechanism of action .

properties

IUPAC Name

3-(ethylamino)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO/c1-2-9-3-4(10)5(6,7)8/h4,9-10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZHIEFIHACQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethylamino)-1,1,1-trifluoropropan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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